N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide
Description
This compound belongs to the 1,2,5-oxadiazole (furazan) class, characterized by a central oxadiazole ring linked to a 3,4-diethoxyphenyl group at position 4 and a 2-fluorobenzamide moiety at position 2. However, analogous compounds synthesized via similar routes (e.g., coupling of acyl chlorides with aminofurazanes) suggest its synthetic feasibility .
Properties
Molecular Formula |
C19H18FN3O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H18FN3O4/c1-3-25-15-10-9-12(11-16(15)26-4-2)17-18(23-27-22-17)21-19(24)13-7-5-6-8-14(13)20/h5-11H,3-4H2,1-2H3,(H,21,23,24) |
InChI Key |
OOODUCYYBCFYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, copper(I) iodide
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Substituent Position and Electronic Effects
The 2-fluoro substitution on the benzamide distinguishes this compound from close analogs:
- N-(4-(3,4-Diethoxyphenyl)-1,2,5-Oxadiazol-3-yl)-3-Fluorobenzamide (14) : Features a 3-fluoro substitution on the benzamide, resulting in distinct dipole moments and steric interactions. Compound 14 exhibits a higher melting point (250°C) compared to its 2-fluoro counterpart, suggesting stronger intermolecular forces .
- N-[4-(3,4-Dipropoxyphenyl)-1,2,5-Oxadiazol-3-yl]-2-Fluorobenzamide (D109-0266) : Replaces ethoxy groups with propoxy, increasing molecular weight (399.42 g/mol vs. 379.37 g/mol) and lipophilicity, which may alter pharmacokinetic properties .
Table 1: Key Structural Comparisons
Critical Analysis of Divergent Data
- However, conflicting evidence on fluorine’s role in bioactivity (e.g., Compound 14’s high melting point vs. unmeasured activity) complicates predictions .
- Propoxy vs. Ethoxy : highlights dipropoxy derivatives (e.g., D109-0266) with increased mass but uncharacterized solubility, posing questions about metabolic stability versus ethoxy-based compounds .
Biological Activity
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Structure : The compound features an oxadiazole ring, a fluorobenzamide moiety, and a diethoxyphenyl group.
- Molecular Formula : C22H24FN3O5
- Molecular Weight : 429.4 g/mol
- CAS Number : 880789-83-3
Antioxidant Properties
Research has shown that oxadiazole derivatives exhibit antioxidant properties. For instance, similar compounds have demonstrated significant free radical scavenging abilities and reducing power in various assays. The antioxidant activity is often attributed to the presence of phenolic groups in the structure that can donate electrons to free radicals.
Enzyme Inhibition
Studies have indicated that oxadiazole compounds can act as enzyme inhibitors. Specific investigations into related compounds have highlighted their ability to inhibit cholinesterases and glucosidases. These enzyme inhibitory effects are crucial for potential therapeutic applications in conditions like diabetes and neurodegenerative diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. For example:
| Cell Line | Effect Observed | Mechanism |
|---|---|---|
| PANC-1 (Pancreatic Cancer) | Significant reduction in cell viability | Induction of apoptotic pathways |
| HEK293 (Human Embryonic Kidney) | Moderate cytotoxicity | Cell cycle arrest |
In vitro studies suggest that this compound may trigger apoptotic signaling pathways leading to programmed cell death in cancer cells. This is supported by molecular modeling studies that indicate strong binding affinity to target proteins involved in cancer progression.
The biological activity of this compound is believed to involve multiple mechanisms:
- Interaction with Enzymes : The oxadiazole ring facilitates binding to specific enzymes, modulating their activity.
- Free Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies and Research Findings
- Synthesis and Characterization : A study conducted by researchers synthesized various oxadiazole derivatives, including this compound. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compounds .
- In Vitro Studies : In a recent publication, a related compound demonstrated strong antioxidant and anticancer activities against pancreatic cancer cell lines. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies .
- Comparative Analysis : A comparative study highlighted that oxadiazole derivatives exhibited varying degrees of biological activity based on structural modifications. The presence of specific functional groups significantly influenced their efficacy against different biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
